2-[(6-tert-butyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide
Description
2-({6-TERT-BUTYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)-N-PHENYL-N-(PROPAN-2-YL)ACETAMIDE is a complex organic compound featuring a triazolo-triazine core
Properties
Molecular Formula |
C19H24N6O2S |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
2-[(6-tert-butyl-7-oxo-8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-phenyl-N-propan-2-ylacetamide |
InChI |
InChI=1S/C19H24N6O2S/c1-12(2)24(13-9-7-6-8-10-13)14(26)11-28-18-22-21-17-20-16(27)15(19(3,4)5)23-25(17)18/h6-10,12H,11H2,1-5H3,(H,20,21,27) |
InChI Key |
XPJCTJGAYHMNGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)CSC2=NN=C3N2N=C(C(=O)N3)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-({6-TERT-BUTYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)-N-PHENYL-N-(PROPAN-2-YL)ACETAMIDE typically involves multiple steps. The process begins with the preparation of the triazolo-triazine core, followed by the introduction of the tert-butyl and phenyl groups. The final step involves the formation of the acetamide linkage. Reaction conditions often include the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl ring, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-({6-TERT-BUTYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)-N-PHENYL-N-(PROPAN-2-YL)ACETAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Similar compounds include other triazolo-triazine derivatives, such as:
- 3,6,7-TRIAMINO-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOLE
- 3,6,7-TRIAMINO-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZINE
These compounds share a similar core structure but differ in their substituents, which can significantly affect their properties and applications. The unique combination of substituents in 2-({6-TERT-BUTYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)-N-PHENYL-N-(PROPAN-2-YL)ACETAMIDE gives it distinct characteristics that make it valuable for specific research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
